molecular formula C₉H₁₄O₃ B1146473 Butyl 3-Formylcrotonate (E/Z Mixture) CAS No. 40212-97-3

Butyl 3-Formylcrotonate (E/Z Mixture)

Cat. No. B1146473
CAS RN: 40212-97-3
M. Wt: 170.21
InChI Key:
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Description

Butyl 3-formylcrotonate (E/Z Mixture), also known as 3-formylcrotonyl butyrate, is a carboxylic acid ester with a strong fruity odor. It is a widely used chemical in the synthesis of various compounds, as well as in the preparation of pharmaceuticals, fragrances, and food additives. In addition, it is used as a solvent in the production of plastics, paints, and coatings. This compound has a wide range of applications in the laboratory, due to its versatility and ability to react with a variety of compounds.

Scientific Research Applications

Butyl Butyl 3-Formylcrotonate (E/Z Mixture)onate (E/Z Mixture) has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, fragrances, and food additives. It has also been used in the synthesis of various compounds, such as amines, thiols, and carboxylic acids. In addition, this compound has been used as a solvent in the preparation of plastics, paints, and coatings.

Mechanism of Action

Butyl Butyl 3-Formylcrotonate (E/Z Mixture)onate (E/Z Mixture) is a carboxylic acid ester, which means that it has a carboxyl group (-COOH) attached to an alkyl group (-R). This compound is highly reactive, and is able to react with a variety of compounds, such as amines, thiols, and carboxylic acids. The reaction of this compound with other compounds is typically an acid-base reaction, which involves the transfer of a proton from one molecule to another.
Biochemical and Physiological Effects
Butyl this compoundonate (E/Z Mixture) is a highly reactive compound, and as such, it has the potential to cause adverse biochemical and physiological effects. In particular, this compound has been shown to be toxic to the liver, kidneys, and lungs, and has been linked to a number of health issues, such as cancer, respiratory problems, and skin irritation.

Advantages and Limitations for Lab Experiments

The main advantage of using Butyl Butyl 3-Formylcrotonate (E/Z Mixture)onate (E/Z Mixture) in laboratory experiments is its versatility and ability to react with a variety of compounds. It is also relatively easy to synthesize and can be used in a variety of synthetic reactions. However, this compound is highly reactive and can cause adverse biochemical and physiological effects if not handled properly.

Future Directions

In the future, Butyl Butyl 3-Formylcrotonate (E/Z Mixture)onate (E/Z Mixture) may be used in the development of new pharmaceuticals, fragrances, and food additives. It may also be used as a solvent in the preparation of plastics, paints, and coatings. In addition, this compound may be used in the synthesis of novel compounds, such as amines, thiols, and carboxylic acids. Finally, further research may be conducted to better understand the biochemical and physiological effects of this compound, in order to ensure its safe use in laboratory experiments.

Synthesis Methods

Butyl Butyl 3-Formylcrotonate (E/Z Mixture)onate (E/Z Mixture) can be synthesized by a variety of methods, including the Fischer esterification reaction, the Claisen-Schmidt condensation reaction, and the Williamson ether synthesis reaction. The most common method of synthesizing this compound is the Fischer esterification reaction, which involves the reaction of an acid and an alcohol in the presence of an acid catalyst. In this reaction, the acid and alcohol react to form an ester, which is then purified and isolated.

properties

{ "Design of the Synthesis Pathway": "The synthesis of Butyl 3-Formylcrotonate (E/Z Mixture) can be achieved through a multi-step reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "Butyl acrylate", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium carbonate", "Formaldehyde" ], "Reaction": [ "Step 1: Bromination of Butyl Acrylate", "Butyl acrylate is reacted with bromine in the presence of a catalyst to form 2-bromo-butyl acrylate.", "Step 2: Reduction of 2-bromo-butyl acrylate", "2-bromo-butyl acrylate is reduced using sodium borohydride to form 2-bromo-butyl alcohol.", "Step 3: Esterification of 2-bromo-butyl alcohol", "2-bromo-butyl alcohol is esterified with acetic acid in the presence of a catalyst to form butyl 2-bromo-butanoate.", "Step 4: Hydrolysis of butyl 2-bromo-butanoate", "Butyl 2-bromo-butanoate is hydrolyzed using sodium hydroxide to form butyl 2-hydroxy-butanoate.", "Step 5: Acid-catalyzed dehydration of butyl 2-hydroxy-butanoate", "Butyl 2-hydroxy-butanoate is dehydrated using acetic acid as a catalyst to form butyl crotonate.", "Step 6: Formylation of butyl crotonate", "Butyl crotonate is reacted with formaldehyde in the presence of a catalyst to form butyl 3-formylcrotonate (E/Z mixture)." ] }

CAS RN

40212-97-3

Molecular Formula

C₉H₁₄O₃

Molecular Weight

170.21

synonyms

3-Methyl-4-oxo-2-butenoic Acid Butyl Ester;  _x000B_4-Oxo-Tsuwabukic Acid Butyl Ester;  3-Formylcrotonic Acid Butyl Ester

Origin of Product

United States

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